molecular formula C17H22N2O3 B5588443 1-(4-methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone

1-(4-methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone

Cat. No. B5588443
M. Wt: 302.37 g/mol
InChI Key: ONSMGQKOYFHDOQ-UHFFFAOYSA-N
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Description

The compound "1-(4-methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone" belongs to a class of piperazine derivatives, which are known for their diverse pharmacological activities. These compounds have been the subject of extensive research due to their potential therapeutic applications.

Synthesis Analysis

  • Synthesis Methods : Piperazine derivatives are often synthesized through various organic reactions, including Mannich reaction, cyclocondensation, and Claisen-Schmidt condensation. Kumar et al. (2017) described the synthesis of related piperazine compounds, emphasizing the importance of selecting appropriate starting materials and reaction conditions for desired product formation (Kumar et al., 2017).

  • Chemical Reactions : Piperazine derivatives undergo various chemical reactions, including reactions with hydroxylamine hydrochloride and isoxazolines, as highlighted by Kumar et al. (2017) (Kumar et al., 2017).

Molecular Structure Analysis

  • Structural Characterization : The structure of piperazine derivatives is typically characterized using techniques like IR, 1H NMR, 13C-NMR, and Mass spectrometry. Zhang et al. (2007) detailed the structural characterization of a piperazinedione derivative, providing insights into the molecular arrangement (Zhang et al., 2007).

Physical Properties Analysis

  • Crystal Structure : The crystal structure of piperazine derivatives can be determined using single crystal X-ray diffraction. Zhang et al. (2007) reported on the crystallographic details of a related compound, including the arrangement of molecules in the crystal lattice (Zhang et al., 2007).

Chemical Properties Analysis

  • Reactivity and Stability : Piperazine derivatives exhibit specific reactivity patterns and stability characteristics. Their chemical properties are often influenced by the nature of substituents on the piperazine ring, as discussed in various studies (Kumar et al., 2017).

properties

IUPAC Name

4-(2-methyloxolane-2-carbonyl)-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-13-4-6-14(7-5-13)19-10-9-18(12-15(19)20)16(21)17(2)8-3-11-22-17/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSMGQKOYFHDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3(CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone

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